molecular formula C12H7ClFN3S B8539443 7-Chloro-2-(4-fluorophenyl)-5-methylthiazolo[5,4-d]pyrimidine

7-Chloro-2-(4-fluorophenyl)-5-methylthiazolo[5,4-d]pyrimidine

Cat. No.: B8539443
M. Wt: 279.72 g/mol
InChI Key: JUKPTTSTHGFSGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-2-(4-fluorophenyl)-5-methylthiazolo[5,4-d]pyrimidine is a useful research compound. Its molecular formula is C12H7ClFN3S and its molecular weight is 279.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H7ClFN3S

Molecular Weight

279.72 g/mol

IUPAC Name

7-chloro-2-(4-fluorophenyl)-5-methyl-[1,3]thiazolo[5,4-d]pyrimidine

InChI

InChI=1S/C12H7ClFN3S/c1-6-15-10(13)9-12(16-6)18-11(17-9)7-2-4-8(14)5-3-7/h2-5H,1H3

InChI Key

JUKPTTSTHGFSGD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=N1)Cl)N=C(S2)C3=CC=C(C=C3)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-(4-fluorophenyl)-5-methyl-thiazolo[5,4-d]pyrimidin-7(6H)-one (0.40 g, 1.23 mmol) in POCl3 was added diisopropylethylamine (0.13 ml, 0.77 mmol). The reaction mixture was stirred under N2 at 90° C. for 3.5 hours. After cooling down to room temperature, the reaction mixture was poured into ice-water and the aqueous phase was extracted with diethyl ether. The combined organic layers were washed with a saturated NaHCO3 solution and brine, dried over Na2SO4 and concentrated under reduced pressure. The crude residue was purified by chromatography on silica gel (hexane/EtOAc 10:1) to yield the title compound as a white solid (42.8 mg, 40%).
Name
2-(4-fluorophenyl)-5-methyl-thiazolo[5,4-d]pyrimidin-7(6H)-one
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0.13 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
40%

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